2-Methyl-1-(pyridine-3-carbonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylpiperazin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-7-13-5-6-14(9)11(15)10-3-2-4-12-8-10/h2-4,8-9,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFABFXFKRNBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for Piperazine (B1678402) Ring Functionalization
The functionalization of the piperazine ring is a key aspect in the synthesis of its derivatives. The presence of two nitrogen atoms allows for various modifications, including N-alkylation, N-acylation, and formation via reductive amination.
N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen atoms of the piperazine scaffold. Direct alkylation of piperazine can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, one approach involves the use of a large excess of piperazine. Another strategy is the initial protection of one nitrogen atom with a group like tert-butyloxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection. researchgate.net For instance, N-acetylpiperazine can be alkylated and then hydrolyzed to yield N-alkylpiperazines. researchgate.net
The use of a monoprotonated piperazine salt can also favor mono-substitution by reducing the nucleophilicity of the second nitrogen atom. researchgate.net Various alkylating agents, including alkyl halides, are employed in these reactions. The choice of solvent and base is critical to optimize the reaction conditions and yield. For example, potassium carbonate in acetone (B3395972) is a commonly used base for such alkylations. researchgate.net
Table 1: N-Alkylation Approaches for Piperazine Derivatives
| Strategy | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Direct Alkylation | Reaction of piperazine with an alkylating agent. | Alkyl halide, base (e.g., K2CO3) | Mixture of mono- and di-alkylated products |
| Mono-protection | Protection of one nitrogen, alkylation of the other, followed by deprotection. | Boc-anhydride, alkyl halide, acid for deprotection | Selective mono-alkylation |
| Use of Monoprotonated Salt | Alkylation of a piperazinium salt to control reactivity. | Piperazine, one equivalent of acid, alkylating agent | Favors mono-alkylation |
N-acylation is the key step in forming the amide bond between the piperazine and pyridine (B92270) moieties in 2-Methyl-1-(pyridine-3-carbonyl)piperazine. This reaction typically involves the treatment of 2-methylpiperazine (B152721) with an activated form of nicotinic acid, such as nicotinoyl chloride or an active ester. The reaction is generally carried out in the presence of a base to neutralize the acid byproduct.
The synthesis of the target compound would specifically involve the acylation of 2-methylpiperazine with nicotinoyl chloride. The presence of the methyl group on the piperazine ring can influence the reactivity and regioselectivity of the acylation, although the two nitrogen atoms in 2-methylpiperazine are not equivalent.
Reductive amination provides a versatile route to N-substituted piperazines. This method can be employed in several ways to construct the piperazine ring or to introduce substituents. One approach involves the reaction of a primary amine with a diketone, followed by reduction. mdpi.com Another strategy is the direct reductive amination of a carbonyl compound with a pre-existing piperazine. thieme-connect.comnih.gov For example, a benzylpiperazine can be synthesized directly from the corresponding benzaldehyde (B42025) and piperazine using continuous-flow hydrogenation. thieme-connect.com
This method is considered a green chemistry approach as it often utilizes hydrogen as the reducing agent, with water being the only byproduct. thieme-connect.com Various reducing agents can be used, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN), which are known for their high selectivity. thieme-connect.comnih.gov Reductive amination can also be part of a tandem reaction sequence to produce complex piperazine derivatives in a one-pot synthesis. nih.gov
Table 2: Reductive Amination in Piperazine Synthesis
| Approach | Description | Reducing Agents | Key Features |
|---|---|---|---|
| Direct Reductive Amination | Reaction of a piperazine with an aldehyde or ketone. | H2/Catalyst, NaBH(OAc)3, NaBH3CN | Direct installation of N-substituents. thieme-connect.comnih.gov |
| Ring Formation | Cyclization of a precursor containing amino and carbonyl/oxime groups. | Catalytic hydrogenation (e.g., Pd/C, Ra-Ni) | Constructs the piperazine ring itself. mdpi.com |
Approaches for Pyridine Moiety Derivatization
The pyridine ring presents unique challenges and opportunities for functionalization due to its electron-deficient nature. beilstein-journals.orgrsc.orgnih.gov
The introduction of a carbonyl group at the 3-position of the pyridine ring is essential for the synthesis of this compound. This can be achieved through various carbonylation reactions. One common method is the palladium-catalyzed carbonylation of 3-halopyridines with carbon monoxide. acs.org This reaction can be performed under various conditions and with a range of catalysts.
Another approach involves the synthesis of pyridine-3-carboxylates or 3-acylpyridines through condensation reactions. organic-chemistry.org For example, oxidative one-pot sequential reactions of saturated ketones with electron-deficient enamines can yield 3-acylpyridines. organic-chemistry.org The Kröhnke pyridine synthesis is another versatile method for preparing highly functionalized pyridines, which can be adapted to produce precursors for the target compound. wikipedia.org
Direct functionalization of pyridine C-H bonds is an increasingly important area of research, offering more atom-economical synthetic routes. beilstein-journals.orgrsc.orgnih.gov While challenging due to the electronic properties of the pyridine ring, several methods have been developed. beilstein-journals.orgnih.gov Transition-metal catalysis, particularly with palladium, iridium, and rhodium, has enabled the direct C-H alkylation, arylation, and alkenylation of pyridines. beilstein-journals.orgnih.gov
For derivatization relevant to the pyridine-3-carbonyl moiety, C-H functionalization could potentially be used to introduce the carbonyl group or its precursor directly onto the pyridine ring, bypassing the need for pre-functionalized starting materials like halopyridines. beilstein-journals.orgrsc.orgnih.gov The regioselectivity of these reactions is a critical aspect, and directing groups are often employed to achieve the desired substitution pattern. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Methylpiperazine |
| N-Alkylpiperazine |
| N-Acetylpiperazine |
| Benzylpiperazine |
| Nicotinic acid |
| Nicotinoyl chloride |
| 3-Halopyridine |
| Pyridine-3-carboxylate |
Hybrid Molecule Construction: Linking Piperazine and Pyridine Scaffolds
The creation of a stable amide bond between the piperazine and pyridine moieties is the key transformation in the synthesis of this compound. This is typically achieved through condensation and coupling reactions, which have been extensively refined to ensure high yields and purity.
The formation of the amide linkage between a pyridine carboxylic acid and a piperazine derivative is a classic example of a condensation reaction. Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This is commonly achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using a coupling reagent.
The Schotten-Baumann reaction, for instance, involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. google.com In the context of synthesizing pyridine-piperazine hybrids, this would involve the reaction of nicotinoyl chloride (pyridine-3-carbonyl chloride) with 2-methylpiperazine.
More commonly, peptide coupling reagents are employed to facilitate amide bond formation under milder conditions, minimizing side reactions and preserving sensitive functional groups. google.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. A variety of coupling reagents have been developed, each with its own advantages in terms of reactivity, solubility, and the suppression of side reactions like racemization. rsc.org
Some of the most frequently used coupling reagents are carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and reduce epimerization. rsc.org Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also powerful coupling agents. google.com The choice of reagent and reaction conditions, including the solvent and base, is critical for achieving optimal results.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Notes |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Byproduct (DCU) is poorly soluble. rsc.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproduct, useful for aqueous workups. | |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but can be hazardous. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Generally considered safer than BOP. google.com | |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Widely used, efficient. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, particularly for hindered couplings. google.com | |
| O-(N-Succinimido)-1,1,3,3-tetramethyluronium tetrafluoroborate | TSTU | Useful in specific applications. |
The synthesis of related pyridylpiperazine derivatives has been reported using conditions such as potassium carbonate in acetonitrile (B52724) under reflux. acs.org For instance, the reaction of a piperazine with a chloro-substituted pyridine can proceed via nucleophilic aromatic substitution, followed by further functionalization. acs.org
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without isolating intermediates. caltech.edu Several one-pot methodologies have been developed for the synthesis of substituted pyridines, which can be adapted for the creation of piperazine-pyridine hybrids. google.comnih.gov
The Hantzsch pyridine synthesis, a classic multicomponent reaction, combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297) to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov While traditionally used for simpler pyridines, modifications of this and other multicomponent reactions can be envisioned to incorporate piperazine-containing building blocks.
More contemporary one-pot methods for pyridine synthesis involve the three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate in an alcoholic solvent. nih.gov This approach offers mild reaction conditions and high regioselectivity. nih.gov By strategically choosing starting materials that already contain the piperazine moiety, it is conceivable to construct the desired piperazine-pyridine scaffold in a single step.
Stereoselective Synthesis of 2-Methylpiperazine and Related Chiral Intermediates
The presence of a stereocenter at the 2-position of the piperazine ring in "this compound" necessitates stereoselective synthetic methods to obtain enantiomerically pure or enriched material. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Several strategies exist for the synthesis of chiral 2-methylpiperazine. researchgate.net
One common approach is the resolution of a racemic mixture . This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers of 2-methylpiperazine.
Another powerful strategy is synthesis from the chiral pool . This involves using readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine ring. For example, (R)-(+)-2-methylpiperazine has been synthesized from the chiral auxiliary (R)-(−)-phenylglycinol. rsc.org This method often provides excellent stereochemical control.
Asymmetric synthesis offers a direct route to enantiomerically enriched products. This can involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been developed for the synthesis of enantioenriched α-substituted piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. caltech.edu Similarly, the enantioselective hydrogenation of 3-alkylidene-2,5-diketopiperazines catalyzed by a Rhodium/f-spiroPhos complex provides an efficient route to chiral 2,5-diketopiperazine derivatives with high enantioselectivities. acs.org
The development of efficient and scalable methods for the preparation of chiral 2-substituted piperazines remains an active area of research, driven by the importance of these scaffolds in medicinal chemistry. researchgate.netrsc.org
Biological Activity and Preclinical Pharmacological Investigations
Broad Spectrum Biological Activities of Piperazine (B1678402) and Pyridine (B92270) Derivatives
The piperazine and pyridine nuclei are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. nih.gov The combination of these two rings into a single molecule is a common strategy aimed at developing hybrid molecules with enhanced biological potential. nih.govfrontiersin.org
Piperazine and its derivatives have been extensively studied for their antimicrobial properties. These compounds have demonstrated activity against a variety of bacterial and fungal pathogens. acgpubs.orgresearchgate.net For instance, some synthesized piperazine derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Aspergillus species. nih.gov The introduction of a piperazine ring is a recognized strategy to improve the biological activity of potential drug candidates. acgpubs.org Some azole-containing piperazine derivatives have exhibited notable broad-spectrum antimicrobial efficacy against various tested strains, with minimum inhibitory concentration (MIC) values comparable to standard drugs. mdpi.com
Similarly, pyridine-containing compounds are noted for their therapeutic properties, including antimicrobial effects. nih.gov The combination of piperazine with a pyridine moiety, as seen in carbonyl pyridoquinolones, has been shown to yield good antibacterial activity, in some cases better than the parent compound. nih.gov The chemosensitizer 1-(1-naphthylmethyl)-piperazine (NMP) has been shown to inhibit efflux pumps in multidrug-resistant Klebsiella pneumoniae and Escherichia coli, thereby helping to restore susceptibility to certain antibiotics. nih.govnih.gov This suggests that the piperazine moiety can contribute to overcoming bacterial resistance mechanisms.
Both piperazine and pyridine scaffolds are integral to the structure of numerous anticancer agents. nih.gov Piperazine-containing compounds have been reported as promising agents for anticancer therapy, exhibiting antiproliferative effects on various human cancer cell lines. nih.gov The linkage of a piperazine ring to natural products like chalcones and glycyrrhetic acid has yielded derivatives with potent inhibitory activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). nih.gov In some cases, the phenyl substitution on the piperazine moiety was found to be more effective than pyridine substitution in enhancing activity. nih.gov
Pyridine and its fused heterocyclic derivatives are also a major focus in the development of new anticancer drugs. mdpi.com Pyridine-2-carboxamide derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. mdpi.com Additionally, nicotinamide (B372718) (a form of vitamin B3 containing a pyridine ring) derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov
Derivatives of piperazine have attracted attention for their anti-inflammatory properties. mdpi.com Inflammation is a complex biological response, and certain piperazine-based compounds have shown efficacy in preclinical models. For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce edema and cellular migration in models of inflammation, partly by decreasing the levels of pro-inflammatory cytokines like TNF-α and IL-1β.
Pyridine derivatives have also been investigated for their anti-inflammatory potential. The development of hybrid molecules containing both pyridine and thiazole (B1198619) has led to compounds with measurable in vitro anti-inflammatory activity.
The therapeutic potential of piperazine and pyridine derivatives extends to several other areas. Piperazine itself and its simple salts are well-known for their anthelmintic (anti-worm) effects. mdpi.com
In the context of metabolic diseases, piperazine derivatives have been explored as antidiabetic agents. For instance, piperazine sulphonamide derivatives have been investigated as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.
Furthermore, various derivatives have shown potential as urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.govfrontiersin.org
In Vitro Pharmacological Profiling of 2-Methyl-1-(pyridine-3-carbonyl)piperazine and Analogs
While the parent scaffolds of this compound are known to be biologically active, specific in vitro pharmacological data for this exact compound is not extensively available in the reviewed scientific literature. The biological activity of such derivatives is highly dependent on the specific arrangement and substitution of the core structures. However, insights can be gleaned from studies on analogous compounds.
The inhibition of enzymes is a primary mechanism through which many drugs exert their effects. Analogs of this compound, which feature the pyridine carboxamide or pyridylpiperazine core, have been evaluated for their enzyme inhibitory potential.
Urease Inhibition: A number of studies have focused on pyridine and piperazine derivatives as urease inhibitors. nih.govfrontiersin.org Urease is a key enzyme for pathogens like H. pylori, and its inhibition can help treat gastric ulcers and related conditions. frontiersin.org For example, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and tested for urease inhibition. Several of these compounds showed potent activity, with IC₅₀ values significantly lower than the standard inhibitor, thiourea. frontiersin.org Similarly, pyridine carboxamide derivatives have been synthesized and found to possess significant urease inhibitory action. The most potent compounds from these studies demonstrated strong binding affinity to the urease active site in molecular docking simulations.
The tables below summarize the urease inhibitory activity of some representative pyridine-piperazine and pyridine carboxamide derivatives.
Table 1: Urease Inhibition by 1-(3-nitropyridin-2-yl)piperazine Derivatives Interactive data table. Users can sort by IC₅₀ value.
| Compound | Description | IC₅₀ (µM) vs. Urease |
|---|---|---|
| 5b | Derivative of 1-(3-nitropyridin-2-yl)piperazine | 2.0 ± 0.73 |
| 7e | Derivative of 1-(3-nitropyridin-2-yl)piperazine | 2.24 ± 1.63 |
| Precursor 3 | 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 |
| Thiourea | Standard Inhibitor | 23.2 ± 11.0 |
Data sourced from a 2024 study on pyridylpiperazine hybrid derivatives. frontiersin.org
Table 2: Urease Inhibition by Pyridine Carboxamide Derivatives Interactive data table. Users can sort by IC₅₀ value.
| Compound | Description | IC₅₀ (µM) vs. Urease |
|---|---|---|
| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 |
| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 |
| Thiourea | Standard Inhibitor | 21.6 ± 0.12 |
Data sourced from a 2022 study on pyridine carboxamide derivatives.
Kinase Inhibition: Protein kinases are another major class of enzymes targeted in drug discovery, particularly for cancer. mdpi.com Piperazine derivatives are known to act as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs). For instance, benzofuran-piperazine hybrids have been designed as potent CDK2 inhibitors. Pyridine-2-carboxamide derivatives have also been successfully developed as potent and selective inhibitors of HPK1 for cancer treatment. mdpi.com Furthermore, nicotinamide derivatives have shown inhibitory activity against VEGFR-2 kinase. nih.gov The specific substitution pattern on both the pyridine and piperazine rings is critical for achieving high potency and selectivity.
While these findings highlight the potential of the core structure of this compound to act as an enzyme inhibitor, the effect of the 2-methyl substitution on the piperazine ring is crucial and cannot be predicted without direct experimental data. It is plausible that this substitution could alter the binding affinity and selectivity for various enzymes compared to its unsubstituted counterparts.
Receptor Binding and Functional Assays (e.g., Neurotransmitter Receptors, Sigma Receptors, Histamine (B1213489) Receptors)
No published data are available regarding the affinity (Ki) or functional activity (e.g., EC50, IC50) of this compound at neurotransmitter, sigma, histamine, or other receptors.
Cell-Based Assays for Target Engagement and Pathway Modulation
There is no information in the scientific literature concerning cell-based assays conducted to determine the target engagement or pathway modulation effects of this compound.
In Vivo Preclinical Evaluation Methodologies in Animal Models
No in vivo studies in animal models have been published for this compound.
Mechanism of Action Elucidation and Molecular Target Identification
Investigation of Primary Molecular Targets
The structural components of 2-Methyl-1-(pyridine-3-carbonyl)piperazine suggest possible interactions with various receptor subtypes and enzymes.
Identification of Receptor Subtypes and Binding Sites
The piperazine (B1678402) ring is a common scaffold in many centrally acting drugs, known to interact with a variety of neurotransmitter receptors. nih.gov Derivatives of N-arylpiperazine have shown a notable affinity for α1-adrenoceptors. nih.gov Specifically, the binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor has been attributed to interactions with key amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193, driven by hydrogen bonds and electrostatic forces. rsc.org
Furthermore, many piperazine-containing compounds are known to interact with monoamine neurochemical pathways in the central nervous system. nih.govresearchgate.net This includes activity at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which is a common feature of many antipsychotic and antidepressant medications. nih.govnih.gov For instance, certain piperazine derivatives act as 5-HT1A receptor agonists, a target for anxiolytic and antidepressant therapies. researchgate.net
Enzyme Active Site Interactions
The pyridine (B92270) carboxylic acid moiety, a key feature of the subject compound, is present in numerous enzyme inhibitors. nih.gov This structural element can contribute to the inhibition of a wide array of enzymes, including urease, various kinases, and carbonic anhydrases. nih.gov
Recent studies on pyridylpiperazine hybrid derivatives have demonstrated their potential as urease inhibitors. frontiersin.orgnih.gov The inhibitory mechanism is thought to involve interactions with the active site of the urease enzyme. For example, molecular docking studies of a related pyridylpiperazine compound showed hydrogen bonding with Lys716 and Thr33, as well as hydrophobic interactions with Tyr32, Val36, and Val744 within the urease binding site. nih.gov Other research on pyridine carboxamide derivatives has also highlighted their significant urease inhibition activity. nih.gov
Additionally, derivatives of pyridazinobenzylpiperidine have been identified as inhibitors of monoamine oxidase (MAO), particularly MAO-B, with competitive and reversible inhibition. mdpi.com
Cellular and Biochemical Pathway Modulation
Given the potential interactions with adrenergic, serotonergic, and dopaminergic receptors, this compound could modulate various cellular and biochemical pathways. Many piperazine derivatives with central pharmacological activity influence the monoamine pathway. nih.govresearchgate.net The modulation of these pathways is fundamental to the therapeutic effects of many antipsychotic, antidepressant, and anxiolytic drugs. nih.gov
Agonist and Antagonist Functional Characterization
The functional role of piperazine derivatives at different receptors can vary significantly, acting as agonists, antagonists, or partial agonists. For example, N-arylpiperazine derivatives have been characterized as α-adrenoceptor antagonists. nih.gov In the serotonergic system, different piperazine-containing drugs have been identified as 5-HT1A receptor agonists or antagonists at other 5-HT receptor subtypes. researchgate.net Without specific experimental data for this compound, its functional activity as an agonist or antagonist at any potential receptor target remains purely speculative.
Structure Activity Relationship Sar Studies and Ligand Design Principles
Impact of Piperazine (B1678402) Ring Substitution on Activity
Modifications to the piperazine ring, a common scaffold in medicinal chemistry, significantly influence the pharmacological profile of this class of compounds. mdpi.com The position and nature of substituents can dictate receptor affinity, selectivity, and functional activity.
The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center, and the resulting stereochemistry is a crucial determinant of biological activity. nih.gov
Positional Importance : Studies on related phenylpiperazine compounds have shown that methylation at the C2 position leads to selective effects on receptor activity, whereas substitution at the C3 position is generally detrimental to both selectivity and efficacy. nih.gov In a separate series of inhibitors for Mycobacterium tuberculosis IMPDH, introducing a methyl group at the C3 position of the piperazine ring led to a significant loss of both biochemical and whole-cell activity. nih.gov
Stereochemical Influence : The stereoisomers of 2-methyl-substituted piperazines can exhibit distinct receptor selectivity. For example, in a series of phenylpiperazinium ligands targeting nAChRs, a 2R-chiral methyl group conferred selectivity towards the α7 nAChR, while the corresponding 2S-chiral methyl group resulted in a preference for α9 and α9α10 receptors. nih.gov This highlights that the specific 3D arrangement of the methyl group is critical for fine-tuning receptor interactions.
Conformational Effects : X-ray crystallography has revealed that the piperazine ring conformation adapts to minimize steric strain. In one analysis, both 2R and 2S isomers adopted a chair conformation that placed the methyl group in a more stable equatorial position to avoid repulsion. nih.gov However, in other contexts, allylic strain between methyl substituents and large N-protecting groups can force the piperazine ring into a less common twist-boat conformation. rsc.org
Table 1: Effect of Piperazine Ring Methylation on nAChR Activity An illustrative data table based on findings for related phenylpiperazine compounds.
| Compound Modification | Chirality | Observed Effect | Receptor Selectivity |
|---|---|---|---|
| Methyl group at C2-position | R-isomer | Rendered compound selective | α7 nAChR nih.gov |
| Methyl group at C2-position | S-isomer | Biased activity toward α9 and α9α10 | α9/α9α10 nAChRs nih.gov |
| Methyl group at C3-position | N/A | Greatly reduced activity | Detrimental to selectivity and efficacy nih.gov |
The nature of the substituent on the second nitrogen of the piperazine ring (N4) is another key modulator of activity. The choice between acyl and alkyl groups can significantly alter a compound's properties and target engagement. mdpi.com
N-Alkylation : The addition of alkyl groups to the N4 nitrogen can influence receptor selectivity. For instance, replacing a terminal ethylmethyl group with an N,N-dimethyl group on a phenylpiperazinium compound eliminated its agonist activity at α9/α9α10 nAChRs, thereby making it selective for α7 receptors. nih.gov Reductive amination is a common synthetic route for preparing such N-alkyl derivatives. mdpi.com
N-Acylation : Acyl groups, such as the pyridine-3-carbonyl group in the parent compound, are also pivotal. In a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives designed as urease inhibitors, the N4 position was substituted with various N-arylacetamides and N-arylpropanamides. nih.gov These acyl derivatives showed potent inhibitory activity, demonstrating the utility of this substitution pattern. nih.gov The amide linkage introduces different electronic and steric properties compared to a simple alkyl chain, offering another vector for SAR exploration.
Effects of Pyridine (B92270) Moiety Modifications on Potency and Selectivity
The position of the carbonyl linker on the pyridine ring (e.g., 2-, 3-, or 4-position) is critical as it determines the geometry and electronic properties of the molecule. The nitrogen atom in the pyridine ring is a key feature, influencing basicity, water solubility, and the capacity to form hydrogen bonds. nih.govnih.gov Studies on related pyridylpiperazine compounds have shown that the position of the pyridine nitrogen affects the basicity of the piperazine nitrogen through electronic effects. nih.gov This can alter the protonation state of the molecule at physiological pH, which in turn significantly impacts receptor binding and affinity. nih.gov For nicotinic agonists, the pyridine nitrogen is known to act as a hydrogen bond acceptor, and its spatial location relative to the rest of the molecule is vital for proper interaction with the receptor binding site. nih.gov
Adding substituents to the pyridine ring provides a powerful method for fine-tuning potency and selectivity.
Electron-Withdrawing Groups : In one study, a nitro group at the 3-position of a 2-chloropyridine (B119429) starting material served as a strong electron-withdrawing group. nih.gov This activated the 2-position, facilitating its nucleophilic substitution by piperazine to form the core scaffold. nih.gov
Halogen Substituents : In a series of urease inhibitors, substituting a phenyl ring attached to the piperazine N4-acyl group with halogens had varied effects. A chloro-substituted derivative (5d) showed good potency, which was nearly doubled by replacing the chlorine with a more strongly electron-withdrawing nitro group (5j). However, replacing chlorine with bromine (5g) did not lead to a significant change in inhibitory potential. nih.gov
Alkyl Substituents : The introduction of a methyl group onto the pyridine ring of a ligand has been shown to have a beneficial effect on the enantioselectivity of catalytic reactions, indicating that even small alkyl groups can influence molecular interactions. acs.org
Table 2: Effect of Phenyl Ring Substitution on Urease Inhibition for N-Acyl Pyridinylpiperazine Derivatives Data from a study on 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives. nih.gov
| Compound | Substituent at para-position of N-aryl group | IC₅₀ (µM) |
|---|---|---|
| 5d | -Cl | 8.25 ± 0.41 |
| 5g | -Br | 8.43 ± 0.41 |
| 5j | -NO₂ | 4.19 ± 0.41 |
Interplay between Piperazine and Pyridine Moieties in Pharmacophore Models
Pharmacophore models for this class of compounds recognize that the piperazine and pyridine moieties play distinct but cooperative roles in receptor binding. nih.gov A well-established pharmacophore for nicotinic agonists includes a cationic center and a hydrogen bond acceptor. nih.gov
Distinct Roles : In this model, the protonated nitrogen of the piperazine ring provides the cationic center, which typically forms a critical cation-π interaction with a conserved tryptophan residue in the principal subunit of the nAChR binding site. nih.gov Simultaneously, the nitrogen atom of the pyridine ring acts as the essential hydrogen bond acceptor, often interacting with a backbone NH group on the complementary subunit of the receptor. nih.gov This creates a molecular bridge across the subunit interface.
Electronic Interplay : The electronic properties of the pyridine ring directly influence the basicity of the piperazine nitrogens. nih.gov For example, the electron-donating or -withdrawing nature of substituents on the pyridine ring can alter the pKa of the piperazine moiety, affecting its charge state and, consequently, its ability to form the crucial cation-π interaction. nih.gov
Docking Studies : Molecular docking simulations of related pyridylpiperazine derivatives in the active site of urease have visualized this interplay. These studies showed the pyridine ring forming π-donor hydrogen and π-alkyl interactions, while the piperazine ring engaged in separate alkyl interactions with active site residues, demonstrating how both parts of the molecule contribute to anchoring the ligand. nih.gov
This intricate balance of steric, electronic, and conformational factors across both the piperazine and pyridine moieties is fundamental to the design of potent and selective ligands based on the 2-Methyl-1-(pyridine-3-carbonyl)piperazine scaffold.
Rational Design Strategies for Enhanced Biological Activity
Rational drug design for derivatives of this compound focuses on systematically modifying its core components—the pyridine ring, the 2-methylpiperazine (B152721) moiety, and the carbonyl linker—to optimize interactions with specific biological targets and thereby enhance therapeutic activity. Structure-activity relationship (SAR) studies are crucial in this process, guiding the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. While specific SAR data for this compound against a single target is often proprietary or dispersed across various studies, general principles can be derived from research on analogous nicotinoylpiperazine and methylpiperazine derivatives.
Modifications of the Pyridine Ring
The pyridine ring serves as a critical interaction domain, often forming hydrogen bonds or π-stacking interactions within a receptor's binding pocket. Rational design strategies frequently involve altering the substituents on this ring to fine-tune these interactions.
Substitution Position and Type: The position and electronic nature of substituents on the pyridine ring can dramatically influence biological activity. For instance, in the development of antagonists for the M1 muscarinic acetylcholine (B1216132) receptor, analogs based on a related N-phenylpiperazine scaffold showed that the placement of chloro- and methoxy- groups on an aromatic ring significantly altered potency and selectivity. nih.gov For example, introducing a chlorine atom at the 2-position of a benzamide (B126) ring in one series resulted in a compound with an M₁ IC₅₀ of 960 nM, while a methoxy (B1213986) group at the same position yielded an IC₅₀ of 820 nM. nih.gov These findings suggest that modifying the pyridine ring of this compound with small, electron-withdrawing or -donating groups at various positions could similarly modulate its binding affinity for a given target.
Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems is a common strategy to improve properties like metabolic stability or to explore different binding interactions. In the context of P2Y₁₄ receptor antagonists, a naphthalene (B1677914) core was successfully replaced with a triazolyl-phenyl group, which maintained moderate receptor affinity while altering the compound's physicochemical profile. nih.gov This suggests that analogs of this compound where the pyridine is replaced by isosteric rings like pyrimidine, pyrazine, or a substituted thiazole (B1198619) could lead to compounds with novel or enhanced activities. Research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives has also shown that the pyridine heterocycle is a valuable bioisostere of a benzene (B151609) ring, contributing to favorable pharmacokinetic properties and the ability to form hydrogen bonds with biological targets. nih.gov
Modifications of the 2-Methylpiperazine Moiety
The 2-methylpiperazine group is key for establishing the compound's three-dimensional shape and can influence both target binding and pharmacokinetic properties.
Stereochemistry: The methyl group at the C-2 position of the piperazine ring creates a chiral center. The (R) and (S) enantiomers can exhibit significantly different biological activities and metabolic profiles. For a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed much stronger analgesic activity than their R-(-) counterparts, highlighting the critical role of stereochemistry in receptor interaction. nih.gov Consequently, the separate synthesis and evaluation of the (R)- and (S)-enantiomers of this compound is a fundamental strategy for developing a more potent and selective agent.
Alkyl Group Modification: Altering the size and nature of the alkyl substituent on the piperazine ring can impact potency. In a series of M1 antagonists, extending an N-alkyl chain on the piperazine from ethyl to propyl in one analog (a 3,5-dichlorobenzamide (B1294675) derivative) led to a notable increase in activity, with the M₁ IC₅₀ dropping to 3.7 µM. nih.gov This indicates that exploring small variations of the methyl group on the piperazine ring of the title compound, for instance, to ethyl or cyclopropyl, could be a viable strategy for enhancing biological effects.
Interactive Data Table: SAR of Related Piperazine Analogs
The following table summarizes SAR findings from related, but structurally distinct, piperazine series to illustrate the principles of rational design.
| Scaffold/Series | Modification | Biological Target | Result (IC₅₀ or Activity) | Reference |
| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | 2-Cl on benzamide | M₁ mAChR | 960 nM | nih.gov |
| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | 2-OMe on benzamide | M₁ mAChR | 820 nM | nih.gov |
| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | N-propyl on piperazine (with 3,5-dichloro-benzamide) | M₁ mAChR | 3.7 µM | nih.gov |
| 1-(3-nitropyridin-2-yl)piperazine Derivative (5b) | Addition of 2-(4-chlorophenyl)-N-methylacetamide | Urease | 2.0 µM | nih.gov |
| 1-(3-nitropyridin-2-yl)piperazine Derivative (7e) | Addition of 2-(4-bromophenyl)acetohydrazide | Urease | 2.24 µM | nih.gov |
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.
Molecular docking studies are crucial for predicting how 2-Methyl-1-(pyridine-3-carbonyl)piperazine or its analogs bind within the active site of a biological target. For instance, in studies of structurally similar compounds like 2-((pyridin-3-yloxy)methyl)piperazine derivatives, docking analyses have been used to determine the binding modes and calculate docking scores. These scores are often correlated with experimental activities, such as pIC50 values, to validate the computational model. A good correlation, for example, a correlation coefficient (r²) value of -0.7378, indicates that the docking protocol can reliably predict the binding affinity of new chemical entities based on the piperazine (B1678402) skeleton nih.gov. The binding affinity, often expressed in terms of kcal/mol, quantifies the strength of the interaction, with more negative values indicating stronger binding.
A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are critical for the ligand's binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on piperazinyl-glutamate-pyridines/pyrimidines as P2Y12 antagonists have utilized molecular docking to identify these key residues nih.gov. Understanding these interactions is fundamental for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance its affinity and selectivity for the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Both 2D and 3D-QSAR approaches are employed to predict the activity of compounds. 2D-QSAR models use descriptors calculated from the 2D representation of molecules, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structures.
In a study on 2-((pyridin-3-yloxy)methyl)piperazine analogues, a 3D-QSAR model was developed using CoMFA. This model yielded statistically significant results with a cross-validated q² of 0.541 and a non-cross-validated r² of 0.854, indicating good predictive power nih.gov. The analysis of CoMFA contour maps revealed the relative contributions of steric (13.84%) and electrostatic (66.14%) fields to the anti-inflammatory activity, providing a roadmap for designing more potent compounds nih.gov.
Table 1: Statistical Parameters of a 3D-QSAR Model for Piperazine Derivatives
| Parameter | Value | Description |
|---|---|---|
| q² (cross-validated) | 0.541 | A measure of the predictive ability of the model. |
| r² (non-cross-validated) | 0.854 | A measure of the goodness of fit of the model. |
| Steric Contribution | 13.84% | The contribution of the shape of the molecule to its activity. |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as templates for designing new ligands or for virtual screening of compound libraries to find new hits. For related piperazine derivatives, pharmacophore models have been developed to understand the key features required for their biological activity nih.gov. A typical pharmacophore model might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles from each other.
Molecular Dynamics (MD) Simulations for Conformational Stability
MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method is invaluable for assessing the stability of the binding mode predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding.
For related systems, such as piperazinyl-glutamate-pyridines/pyrimidines, MD simulations have been used to validate the rationality and stability of the conformations obtained from docking studies nih.gov. By simulating the complex in a realistic environment (e.g., in water with ions), researchers can observe whether the ligand remains stably bound in its initial pose or if it undergoes significant conformational changes. This information is critical for confirming the predicted binding mode and for gaining a deeper understanding of the ligand-receptor interaction dynamics.
In Silico ADME/Tox Prediction Methodologies
In the early stages of drug discovery and development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with potential toxicity (Tox), is crucial to identify promising candidates and avoid late-stage failures. nih.gov In silico methods offer a rapid and cost-effective means to evaluate these parameters for compounds like this compound. wikipedia.org These computational models are built upon large datasets of known compounds and their experimentally determined properties, using quantitative structure-activity relationship (QSAR) and other machine learning approaches. mdpi.com
A variety of software and web-based platforms, such as SwissADME, pkCSM, and ADMETlab, are commonly employed to predict the ADME/Tox profile of novel molecules. mdpi.commdpi.com For a compound like this compound, these tools can provide valuable insights into its drug-likeness and potential liabilities. The predictions are based on the molecule's structural features, including the presence of the pyridine (B92270) ring, the piperazine moiety, and the methyl and carbonyl groups.
Key ADME parameters that can be predicted for this compound include:
Absorption: Predictions for gastrointestinal (GI) absorption and Caco-2 cell permeability can indicate the potential for oral bioavailability. researchgate.net The presence of both hydrogen bond donors and acceptors in the molecule influences these properties.
Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding are critical for understanding where the compound will travel in the body. The lipophilicity and polar surface area of the molecule are key determinants for these predictions. nih.gov
Metabolism: In silico models can predict the likelihood of the compound being a substrate or inhibitor of various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com For instance, studies on similar piperazine derivatives have shown predicted inhibition of enzymes like CYP3A4, CYP2D6, and CYP2C9. researchgate.net
Excretion: Predictions can estimate the compound's clearance and potential routes of elimination from the body.
Toxicity: A range of toxicological endpoints can be assessed, including potential for hepatotoxicity, cardiotoxicity (such as hERG inhibition), and mutagenicity (Ames test). nih.gov
The following interactive table presents a hypothetical in silico ADME/Tox profile for this compound, based on typical predictions for similar heterocyclic compounds.
| Property Category | Parameter | Predicted Value/Classification | Significance |
| Physicochemical Properties | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |
| LogP (Lipophilicity) | 1-3 | Optimal for oral absorption and cell permeability | |
| Topological Polar Surface Area (TPSA) | 40-60 Ų | Influences membrane permeability | |
| Absorption | Gastrointestinal (GI) Absorption | High | Good potential for oral administration |
| Caco-2 Permeability | Moderate to High | Indicates ability to cross intestinal barrier | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Likely No | Reduced potential for CNS side effects |
| P-glycoprotein (P-gp) Substrate | Likely Yes | May be subject to efflux from cells | |
| Metabolism | CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme |
| CYP2C9 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions | |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions | |
| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions | |
| Toxicity | hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity | |
| Hepatotoxicity | Low Risk | Reduced potential for liver damage |
This table is a representative example based on in silico predictions for structurally related compounds and does not represent experimentally verified data for this compound.
Density Functional Theory (DFT) Studies for Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. rsc.org For this compound, DFT calculations can provide a deep understanding of its reactivity, stability, and intermolecular interactions. These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. nih.gov
Commonly used DFT functionals for such analyses include B3LYP, often paired with a basis set like 6-31G(d,p) or larger for more accurate results. nih.gov The insights gained from DFT studies on this compound would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other molecules and biological targets. nih.gov For this compound, the nitrogen atoms of the pyridine and piperazine rings, as well as the carbonyl oxygen, are expected to be regions of negative potential (electron-rich), while the hydrogen atoms are likely to be regions of positive potential (electron-poor).
Global Reactivity Descriptors: DFT calculations can be used to determine various global reactivity descriptors such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding interactions within the molecule, including hybridization, charge transfer, and delocalization of electron density. nih.gov
The following table summarizes the types of electronic properties of this compound that would be investigated using DFT and their significance.
| DFT-Derived Property | Description | Significance for this compound |
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides insights into the spatial arrangement of the pyridine, piperazine, and methyl groups, which influences its interaction with biological targets. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity of the molecule to donate electrons in a chemical reaction. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity of the molecule to accept electrons in a chemical reaction. |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
| Mulliken Atomic Charges | A method for partitioning the total charge of a molecule among its constituent atoms. | Provides a quantitative measure of the charge distribution and helps to understand the molecule's polarity. |
This table outlines the theoretical electronic properties that can be calculated for this compound using DFT and their general interpretations.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Biological Targets for Piperazine-Pyridine Scaffolds
The piperazine-pyridine core is a versatile pharmacophore known to interact with a wide array of biological targets. This versatility suggests that 2-Methyl-1-(pyridine-3-carbonyl)piperazine could be a valuable candidate for screening against both established and novel therapeutic targets, particularly in oncology and neuroscience.
Research into related structures has demonstrated activity against several important target families:
G-Protein Coupled Receptors (GPCRs): Piperazine (B1678402) derivatives have shown high affinity for various GPCRs, including dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. researchgate.netnih.govnih.gov For example, certain piperazine-based molecules act as antagonists for the histamine H3 receptor and sigma-1 (σ1) receptor, which are targets for pain and neurodegenerative disorders. nih.gov
Kinases: The PI3K/mTOR signaling pathway, which is crucial in cancer, has been a target for imidazo[1,2-a]pyridine (B132010) derivatives that also contain a piperazine moiety. nih.gov Other kinases, such as Cyclin-Dependent Kinases (CDKs), are also known targets for piperazine-containing compounds, highlighting their potential as anticancer agents. nih.gov
Other Enzymes: Piperazine structures have been incorporated into inhibitors of various enzymes, including monoamine oxidases (MAOs), which are implicated in depression and Parkinson's disease, and urease, a target for treating infections by pathogens like Helicobacter pylori. nih.govnih.gov
The exploration for novel applications of the this compound scaffold is a promising research direction. The methyl group on the piperazine ring could provide advantageous steric or lipophilic properties that influence binding affinity and selectivity for new targets.
Table 1: Potential Biological Targets for Piperazine-Pyridine Scaffolds
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| GPCRs | Histamine H3 Receptor, Sigma-1 Receptor | Neuropathic Pain, Neurodegeneration | nih.gov |
| Dopamine D4 Receptors | Neurological Disorders | evitachem.com | |
| Serotonin Receptors (5-HT1A, 5-HT7) | Depression, Anxiety | nih.gov | |
| Kinases | PI3K/mTOR | Cancer | nih.gov |
| Cyclin-Dependent Kinases (CDK4/6) | Cancer | nih.gov | |
| VEGF-R2 | Cancer (Anti-angiogenesis) | evitachem.com | |
| Enzymes | Monoamine Oxidase (MAO) | Neurodegenerative Diseases, Depression | nih.gov |
| Urease | Infectious Diseases | nih.gov | |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | jneonatalsurg.com |
Development of Multi-Target Directed Ligands (MTDLs)
Complex, multifactorial diseases such as Alzheimer's disease (AD) and certain cancers have proven difficult to treat with single-target drugs. This has led to the rise of the multi-target directed ligand (MTDL) strategy, where a single molecule is designed to interact with multiple disease-relevant targets simultaneously. jneonatalsurg.comnih.gov The piperazine-pyridine scaffold is an ideal starting point for designing MTDLs due to its proven ability to interact with diverse targets and the synthetic tractability of the piperazine ring, which allows for the attachment of different pharmacophoric groups. nih.govresearchgate.netresearchgate.net
Future research could focus on using this compound as a central scaffold to build MTDLs. For instance, in the context of Alzheimer's disease, researchers have successfully designed piperazine-based MTDLs that inhibit both acetylcholinesterase (AChE) and the aggregation of β-amyloid plaques. jneonatalsurg.com Another strategy involves the dual inhibition of monoamine oxidase B (MAO-B) and cholinesterases. researchgate.net The nitrogen atoms of the piperazine ring in this compound provide ideal handles for chemical modification, allowing for the strategic addition of other functional groups to achieve a desired multi-target profile.
Table 2: Examples of MTDL Strategies Involving Piperazine Scaffolds
| MTDL Strategy | Target 1 | Target 2 | Disease Context | Reference |
|---|---|---|---|---|
| Dual Inhibition | Acetylcholinesterase (AChE) | β-Amyloid Aggregation | Alzheimer's Disease | jneonatalsurg.com |
| Dual Inhibition | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | researchgate.net |
| Dual Inhibition | Monoamine Oxidase B (MAO-B) | Cholinesterases (ChEs) | Neurological Disorders | researchgate.net |
| Receptor Modulation | Serotonin Transporter (SERT) | 5-HT1A/D2 Receptors | Depression | nih.gov |
Innovative Synthetic Methodologies (e.g., C-H Functionalization, Flow Chemistry)
The synthesis of diverse libraries of compounds for screening is fundamental to drug discovery. Traditional synthetic methods are often multi-step and inefficient. Modern methodologies like C-H functionalization and flow chemistry offer powerful tools to accelerate the synthesis and expand the chemical space around the this compound scaffold.
C-H Functionalization: This technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.org Direct C-H functionalization of both pyridine (B92270) and piperazine rings is an area of active research. researchgate.netrsc.org Applying these methods would enable the regioselective introduction of a wide variety of substituents onto the core of this compound, rapidly generating novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov
Flow Chemistry: Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, improved scalability, and faster reaction times. thieme-connect.de The synthesis of heterocyclic compounds like pyridines and piperazines has been successfully adapted to flow chemistry systems. soton.ac.ukmdpi.com Implementing a flow synthesis approach for this compound and its derivatives would enable the rapid and efficient production of compound libraries for biological evaluation. url.edu
Table 3: Comparison of Synthetic Methodologies
| Methodology | Description | Advantages for Synthesizing Analogs |
|---|---|---|
| Traditional Batch Synthesis | Reactions are carried out in discrete batches in flasks. | Well-established procedures. |
| C-H Functionalization | Direct modification of C-H bonds to form new bonds. | Fewer synthetic steps, access to novel chemical space, rapid diversification. rsc.org |
| Flow Chemistry | Reactions are run in a continuous stream through a reactor. | Enhanced safety, scalability, faster optimization, automation potential. thieme-connect.de |
Advanced Computational Methodologies in Drug Discovery
In silico techniques are indispensable in modern drug discovery, allowing for the rapid and cost-effective evaluation of new chemical entities before their synthesis. For a compound like this compound, computational methods can guide its development from initial hit identification to lead optimization.
Molecular Docking and Dynamics: These methods predict how a ligand binds to the active site of a target protein. nih.govrsc.org Computational docking studies can be used to screen this compound against virtual libraries of biological targets to identify potential interactions. researchgate.netnih.gov Subsequent molecular dynamics simulations can then assess the stability of these predicted binding modes over time, providing deeper insight into the ligand-receptor interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for piperazine-pyridine derivatives, researchers can predict the activity of unsynthesized analogs of this compound and prioritize the synthesis of the most promising candidates. nih.govresearchgate.net
ADMET Prediction: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). In silico ADMET prediction tools can evaluate the drug-likeness of compounds like this compound at an early stage. mdpi.commdpi.com These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, allowing for structural modifications to mitigate these issues before significant resources are invested. nih.govresearchgate.netnih.gov
Table 4: Application of Computational Methodologies in Drug Discovery
| Computational Method | Purpose | Application to this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding pose and affinity of a ligand to a target protein. | Identify potential biological targets and rationalize activity. | nih.govnih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-protein complex. | mdpi.com |
| QSAR | Correlates chemical structure with biological activity. | Predict the potency of novel analogs before synthesis. | nih.govnih.gov |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties. | Early identification of potential drug development issues. | mdpi.commdpi.com |
Q & A
Basic: What are the standard synthetic pathways for 2-Methyl-1-(pyridine-3-carbonyl)piperazine, and what reaction conditions are critical for success?
Answer:
The synthesis typically involves multi-step pathways, including amide coupling between pyridine-3-carboxylic acid derivatives and 2-methylpiperazine. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF, DCM) to form an active ester intermediate .
- Nucleophilic substitution : Reaction of the activated pyridine carbonyl with 2-methylpiperazine under inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis .
- Critical conditions : Temperature control (0–25°C), solvent purity (e.g., dried DMF), and stoichiometric ratios (1:1.2 for acid:amine) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential for isolating the product in >85% yield .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
A combination of NMR, IR, and HRMS is standard:
- 1H/13C NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 2.5–3.5 ppm (piperazine methyl/methylene groups) confirm regiochemistry. Carbonyl signals (C=O) appear at ~165–170 ppm in 13C NMR .
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N of piperazine) validate functional groups .
- HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy. For example, [M+H]+ for C₁₂H₁₆N₃O is calculated as 218.1294 .
Basic: What biological targets or pathways are associated with this compound in current research?
Answer:
The compound is studied for interactions with:
- GPCRs : Selective modulation of serotonin (5-HT₃) and dopamine receptors due to its piperazine core, which mimics endogenous ligands .
- Enzymatic targets : Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding, impacting drug metabolism .
- Nuclear receptors : Structural analogs (e.g., RORγt inverse agonists) show potential in autoimmune disease models by suppressing IL-17A production .
Advanced: How can researchers optimize synthetic yield and purity while scaling up production?
Answer:
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in pyridine-piperazine bond formation .
- Solvent selection : Replacing DMF with acetonitrile reduces byproduct formation during amide coupling .
- Process intensification : Flow chemistry techniques improve heat/mass transfer, enabling gram-scale synthesis with >90% purity .
- In-line analytics : Use of HPLC-MS to monitor reaction progress and adjust stoichiometry dynamically .
Advanced: How should contradictory biological activity data across studies be systematically analyzed?
Answer:
Address discrepancies by evaluating:
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. CHO for receptor studies) or buffer pH can alter ligand-receptor affinity .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl substitutions) to identify pharmacophore sensitivity .
- Data normalization : Use internal standards (e.g., β-galactosidase assays) to control for batch-to-batch variability in enzymatic studies .
Advanced: What computational approaches are effective in predicting receptor-ligand interactions for this compound?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide predict binding poses within receptor active sites (e.g., 5-HT₃). Focus on key residues (e.g., Trp183 in 5-HT₃) for hydrogen bonding and π-π stacking .
- MD simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR modeling : Generate predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Advanced: How do structural modifications (e.g., substituents on pyridine/piperazine) influence pharmacokinetic properties?
Answer:
- Pyridine substituents : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability by reducing CYP450-mediated oxidation .
- Piperazine modifications : Methyl groups at the 2-position enhance BBB penetration (clogP ~2.5) but may reduce aqueous solubility. Counterbalance with polar groups (e.g., -OH) on the pyridine ring .
- Bioavailability : Methyl ester prodrugs increase oral absorption (e.g., from 20% to 60% in rat models) by masking ionizable amines .
Advanced: What strategies validate target engagement in cellular or in vivo models?
Answer:
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
- PET imaging : Radiolabel with ¹¹C or ¹⁸F isotopes to track biodistribution and receptor occupancy in real time .
- Knockout/knockdown models : CRISPR-Cas9-mediated deletion of putative targets (e.g., RORγt) to confirm loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
